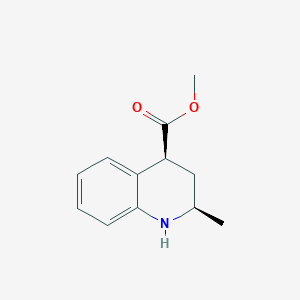

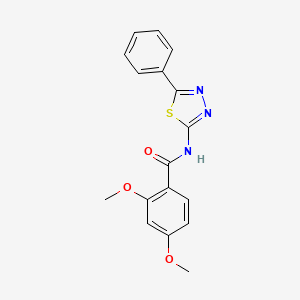

(+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fatty acid methyl esters (FAME) are a type of fatty acid ester that are derived by transesterification of fats with methanol . The molecules in biodiesel are primarily FAME, usually obtained from vegetable oils by transesterification . They are used to produce detergents and biodiesel .

Synthesis Analysis

FAME are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of base such as sodium hydroxide, sodium methoxide . A simplified protocol to obtain FAME directly from fresh tissue, oils, or feedstuffs, without prior organic solvent extraction, is presented . With this protocol, FAME synthesis is conducted in the presence of up to 33% water .Molecular Structure Analysis

The chemical structure of FAME includes a chain of carbon atoms, with a carboxyl group (COOH) at one end and a methyl group (-CH3) at the other . This chain can vary in length, depending on the type of fatty acid used, resulting in different properties and uses for each FAME .Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications

Synthesis and Transformation

- Stereochemical reactions of homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine explored the production of tetrahydroisoquinoline derivatives, revealing methods to make the reaction diastereoselective towards specific isomers. The transformations led to compounds with pharmacological interest (Stoyanova, Kozekov, & Palamareva, 2003).

- A study described the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through cyclopropanation processes, generating new constrained systems of pharmacological relevance (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

- Research on dehydroabietic acid led to the creation of methyl cis-12-aminodeisopropyldehydroabietate and further conversion into two quinoline derivatives, showcasing the potential for chemical synthesis from natural compounds (Tong Bi-hai & Pan Yingming, 2005).

Pharmaceutical Relevance

- The development of acetylcholinesterase inhibitors based on carbamic acid quinolin-6-yl esters showcased novel compounds with potential for treating cognitive impairments, indicating the therapeutic applications of quinoline derivatives (Decker, 2007).

- Studies on chiral linear carboxamides with incorporated peptide linkages, using nalidixic acid and amino acids as starting materials, opened new avenues for the synthesis of compounds with potential biological activity (Khalifa et al., 2014).

Chemical Properties and Structural Studies

- Research into the catalytic and pressure-dependent cyclizations for the synthesis of hexahydropyrrolo[1,2-a]quinoline-5-carboxylic esters highlighted the diastereoselective nature of these syntheses, contributing to the understanding of chemical reaction mechanisms and the potential for creating specific molecular configurations (Bunce, Schammerhorn, & Slaughter, 2006).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Related compounds, such as indole derivatives, have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, they can inhibit the proliferation of cancer cells and microbes .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that the process of esterification with short-chain alcohols has been shown to increase the bioavailability of related compounds .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biologically vital properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-cis-2-Methyl-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid methyl ester. For instance, the presence of water content in the oil strongly inhibits the ester conversion . Additionally, pockets of water within a tank can create conditions for uncontrollable growth of bacteria and fungi, which can be devastating for the fuel .

properties

IUPAC Name |

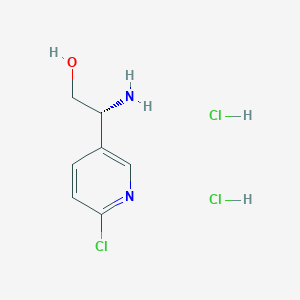

methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3/t8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSNZWYHFRIZPG-SCZZXKLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2606011.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2606012.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)

![2-Methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2606022.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride](/img/structure/B2606025.png)